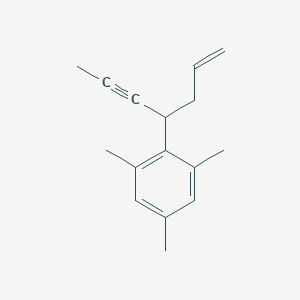
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene is a chemical compound characterized by its unique structure, which includes a hept-1-en-5-yn-4-yl group attached to a 1,3,5-trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-trimethylbenzene and hept-1-en-5-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include continuous monitoring and quality control to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies related to biological activity and interactions with biomolecules.
Medicine: The compound could be explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene include:
Uniqueness
What sets this compound apart is its specific structural arrangement, which imparts unique reactivity and properties. This uniqueness makes it valuable for specialized applications and research.
Properties
CAS No. |
648433-46-9 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-hept-1-en-5-yn-4-yl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H20/c1-6-8-15(9-7-2)16-13(4)10-12(3)11-14(16)5/h6,10-11,15H,1,8H2,2-5H3 |
InChI Key |
AMAYTEOPPMICNY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC=C)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


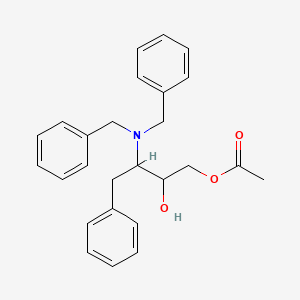
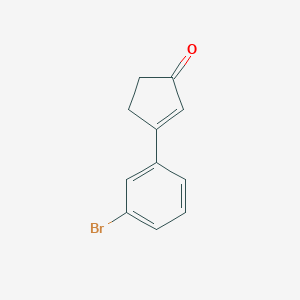
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
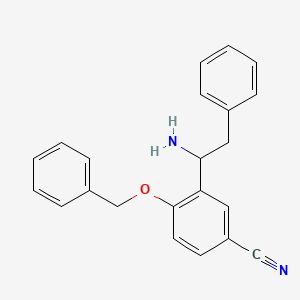
silane](/img/structure/B12611139.png)
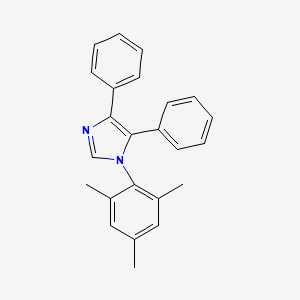
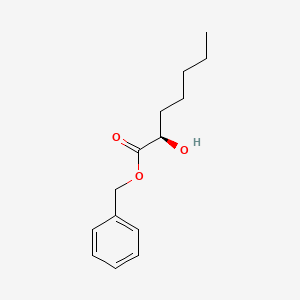
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)
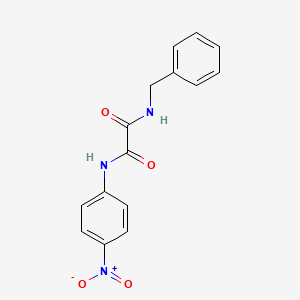
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)
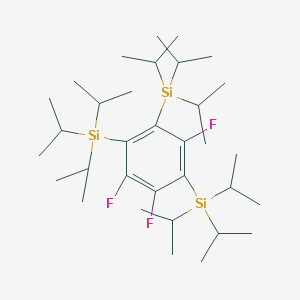
![5-Methyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611162.png)

